molecular formula C27H19N3O7 B2993509 (Z)-methyl 2-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 956193-75-2

(Z)-methyl 2-((3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No. B2993509
CAS RN: 956193-75-2
M. Wt: 497.463
InChI Key: HPKJVVPQJILWKO-OYKKKHCWSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a type of aromatic ring system. Attached to this core are several other groups, including a methoxy group (OCH3), a nitro group (NO2), and a phenyl group (C6H5). The presence of these groups can greatly influence the properties and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups can have a significant effect on the shape and electronic structure of the molecule. For example, the nitro group is a strong electron-withdrawing group, which would make the aromatic ring it’s attached to more electron-poor .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. The presence of the nitro and methoxy groups in this compound could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Chemical Synthesis and Characterization

Research has been conducted on the synthesis, structural characterization, and properties of related molecules. For instance, the synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds have been explored, highlighting methodologies for obtaining compounds with potential applications in materials science and organic synthesis (Scrowston & Shaw, 1976). Additionally, the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene has been studied, providing insight into the reactivity of oxazole derivatives and the formation of novel cycloadducts with potential applications in developing new materials and pharmaceuticals (Ibata et al., 1992).

Molecular Structure Analysis

The analysis of molecular structures through X-ray crystallography and computational methods has been a significant area of research for these compounds. Studies have focused on understanding the spatial arrangement and bonding interactions within molecules, which are critical for predicting reactivity and designing molecules with desired properties. For example, research on the hydrogen-bonded chains of rings in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate has provided valuable insights into the hydrogen bonding patterns and their implications for molecular stability and reactivity (Portilla et al., 2007).

Optical Properties and Applications

The investigation of optical properties, such as UV-vis absorption and fluorescence, of related compounds has implications for the development of new materials for electronics and photonics. Studies have shown that the absorption maxima and emission spectra of certain pyrazole derivatives can vary significantly with different substituents, affecting their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Jiang et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it’s interacting with. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

properties

IUPAC Name

methyl (2Z)-2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O7/c1-35-23-11-8-16(13-21(23)30(33)34)25-18(15-29(28-25)19-6-4-3-5-7-19)14-24-26(31)20-12-17(27(32)36-2)9-10-22(20)37-24/h3-15H,1-2H3/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJVVPQJILWKO-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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